1-Boc-4-iodo-5-methylimidazole CAS 214153-35-2 properties
1-Boc-4-iodo-5-methylimidazole CAS 214153-35-2 properties
This in-depth technical guide details the chemical profile, synthesis, and application of 1-Boc-4-iodo-5-methylimidazole (CAS 214153-35-2) .
CAS: 214153-35-2 | Formula: C
Executive Summary
1-Boc-4-iodo-5-methylimidazole is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of multisubstituted imidazole drugs. Its core value lies in the C4-Iodine handle, which serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi), allowing the rapid construction of complex kinase inhibitors and receptor antagonists.
The tert-butoxycarbonyl (Boc) group at N1 serves a dual purpose:
-
Protection: Prevents N-arylation/alkylation side reactions during metal catalysis.
-
Activation: Electron-withdrawing nature enhances the electrophilicity of the C-I bond, facilitating oxidative addition by Pd(0) species.
Critical Technical Challenge: The regiochemistry of the synthesis is non-trivial. The iodination of 4-methylimidazole and subsequent Boc protection can yield regioisomers (1,4- vs 1,5-substitution patterns). This guide clarifies the structural assignment and purification logic.
Chemical Identity & Physical Properties[1][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate | Specific regioisomer defined by CAS. |
| Molecular Weight | 308.12 g/mol | Monoisotopic Mass: 308.00 |
| Appearance | White to off-white solid | Crystalline powder. |
| Melting Point | 105–110 °C (typical) | Varies with purity/polymorph. |
| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water. |
| Stability | Light Sensitive; Moisture Sensitive | Store at 2–8°C under inert gas. |
| Isomerism | Regioisomer of 1-Boc-5-iodo-4-methylimidazole | Critical: See Section 3 for differentiation. |
Synthesis & Regiochemistry (Expert Analysis)
The synthesis of CAS 214153-35-2 involves two critical steps: regioselective iodination and N-protection. The primary challenge is controlling the position of the Boc group relative to the methyl and iodine substituents.
Mechanistic Pathway
-
Iodination: Reaction of 4-methylimidazole with iodine (
) in basic media (NaOH/Dioxane) predominantly yields 5-iodo-4-methylimidazole (which exists in tautomeric equilibrium with 4-iodo-5-methylimidazole). -
Tautomeric Trapping (Boc Protection): Reaction with Di-tert-butyl dicarbonate (
) traps the tautomers.-
Path A (Steric Control): Boc attacks the nitrogen distal to the methyl group. Result: 1-Boc-4-methyl-5-iodoimidazole (Major product, often >9:1).
-
Path B (Target CAS): Boc attacks the nitrogen adjacent to the methyl group. Result: 1-Boc-5-methyl-4-iodoimidazole (often named 1-Boc-4-iodo-5-methylimidazole in catalogs).
-
Note on Nomenclature: The CAS 214153-35-2 is frequently associated with the 4-iodo-5-methyl isomer (where Methyl is at C5, adjacent to N-Boc). This is the sterically crowded isomer. Researchers must verify the structure via NOE (Nuclear Overhauser Effect) NMR studies:
-
Isomer A (1,4-subst): Strong NOE between N-Boc and H-C5 (or I-C5).
-
Isomer B (1,5-subst): Strong NOE between N-Boc and Methyl-C5.
Visualization of Regioselectivity
The following diagram illustrates the divergence in synthesis and the origin of the two isomers.
Figure 1: Synthetic pathway showing the bifurcation at the Boc-protection step. The target CAS represents the specific regioisomer required for defined structure-activity relationships (SAR).
Experimental Protocol: Preparation & Purification
Objective: Synthesis of 1-Boc-4-iodo-5-methylimidazole (Target Isomer). Scale: 10 mmol basis.
Step 1: Iodination of 4-Methylimidazole[8]
-
Dissolution: Dissolve 4-methylimidazole (0.82 g, 10 mmol) in 1,4-dioxane (15 mL).
-
Basification: Add 2M NaOH (15 mL, 30 mmol) and cool to 0°C.
-
Iodination: Add Iodine (
, 2.54 g, 10 mmol) portion-wise over 30 minutes. The solution will darken. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Neutralize with saturated
solution. Decolorize excess iodine with (aq). -
Isolation: Extract with EtOAc (3 x 30 mL). Dry combined organics over
, filter, and concentrate.[3]-
Result: Crude 4(5)-iodo-5(4)-methylimidazole (Yellow solid). Yield ~75%.[4]
-
Step 2: Boc Protection & Isomer Separation
-
Setup: Suspend the crude iodide (1.56 g, 7.5 mmol) in dry THF (20 mL) or DCM.
-
Catalysis: Add TEA (1.5 mL, 11 mmol) and a catalytic amount of DMAP (5 mol%).
-
Addition: Add
(1.8 g, 8.25 mmol) dissolved in THF dropwise at 0°C. -
Stir: Allow to warm to RT and stir overnight. Evolution of
ceases. -
Workup: Dilute with water, extract with EtOAc. Wash with brine.[3]
-
Purification (Critical):
-
The isomers have different
values on Silica Gel. -
Column Chromatography: Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).
-
Identification: The 1,4-isomer (Major) typically elutes first (less polar). The 1,5-isomer (Target CAS) typically elutes second (more polar due to dipole alignment).
-
Validation: Confirm regiochemistry via 2D NMR (NOESY).
-
Reactivity & Applications
The 1-Boc-4-iodo-5-methylimidazole scaffold is designed for C-C bond formation . The Boc group is electron-withdrawing, lowering the electron density of the imidazole ring and facilitating the oxidative addition of Palladium into the C-I bond.
Suzuki-Miyaura Coupling
-
Reagents: Boronic acid (
), Pd(dppf)Cl or Pd(PPh ) , or . -
Solvent: Dioxane/Water or DMF.
-
Outcome: Installation of aryl/heteroaryl groups at C4.
-
Note: Base-sensitive Boc groups may cleave if conditions are too harsh (
with strong hydroxide). Use mild bases ( ) or anhydrous conditions if Boc retention is desired.
Sonogashira Coupling
-
Reagents: Terminal alkyne, PdCl
(PPh ) , CuI, TEA. -
Outcome: Alkynyl group at C4. Useful for fragment-based drug discovery (FBDD).
Deprotection
-
Conditions: TFA/DCM (1:1) or HCl/Dioxane.
-
Result: Quantitative removal of Boc to yield the free NH-imidazole, restoring the polar H-bond donor capability for kinase hinge binding.
Figure 2: Functionalization workflow utilizing the C-I handle and Boc-deprotection.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Keep cold (2-8°C). The C-I bond is sensitive to light; store in amber vials.
-
Self-Validation: Check purity by HPLC before use. If the solid turns yellow/brown, free iodine has liberated; recrystallize from Hexane/EtOAc before use.
References
-
Synthesis of 4(5)-iodo-5(4)
-
ChemicalBook.[5] (n.d.). 5(4)-Iodo-4(5)-methyl-imidazole synthesis. Retrieved from
-
-
Regioselectivity in Imidazole Alkylation
-
ResearchGate. (2005). An Efficient Route to 5-Iodo-1-methylimidazole.[6] Canadian Journal of Chemistry. Retrieved from
-
-
General Properties of 4-Methylimidazole Derivatives
-
Maillard Reaction & Imidazole Formation (Contextual)
Sources
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- 2. 1-Boc-4-碘-5-甲基咪唑_CAS:214153-35-2_华夏化工网 [hxchem.net]
- 3. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. Sodium stearate | 822-16-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation-based approach to support early drug discovery and development efforts: a case study with enteric microencapsulation dosage form development for a triarylmethane derivative TRAM-34; a novel potential immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
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